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Compound of Interest

Compound Name: 1-(3-Methylpyridin-2-yl)piperazine

Cat. No.: B1141975

For Immediate Release

This guide provides a detailed Nuclear Magnetic Resonance (NMR) spectrum analysis of 1-(3-
Methylpyridin-2-yl)piperazine, a compound of interest in medicinal chemistry and drug
development. Due to the absence of publicly available experimental NMR data for this specific
molecule, a predicted spectrum is presented based on established principles and data from
analogous structures. For comparative purposes, experimental data for the structurally related
compound, 1-(2-pyridyl)piperazine, is provided. This guide is intended for researchers,
scientists, and professionals in the field of drug development to aid in the structural elucidation

and characterization of similar compounds.

Predicted NMR Spectrum of 1-(3-Methylpyridin-2-
yl)piperazine

The predicted H and 3C NMR spectra for 1-(3-Methylpyridin-2-yl)piperazine are detailed
below. These predictions are derived from the analysis of substituent effects on the chemical
shifts of 3-methylpyridine and N-arylpiperazine moieties.

Predicted *H NMR Data (in CDCls, 400 MHz)
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. Chemical Shift e . .
Signal Multiplicity Integration Assignment
(ppm)
dd,J=4.8,15 -
H-6' ~8.15 1H Pyridine C6'-H
Hz
dd,J=75,15 .
H-4' ~7.45 1H Pyridine C4'-H
Hz
dd,J=7.5,4.8 .
H-5' ~6.95 1H Pyridine C5'-H
Hz
Piperazine C3-H,
H-3, H-5 ~3.40 t,J=5.0 Hz 4H
C5-H
Piperazine C2-H,
H-2, H-6 ~3.05 t,J=5.0Hz 4H
C6-H
-CHs ~2.30 s 3H Pyridine C3'-CHs
-NH ~1.90 brs 1H Piperazine N-H
Predicted 3C NMR Data (in CDCls, 100 MHz)
Signal Chemical Shift (ppm) Assignment
c-2 ~158.5 Pyridine C2'
C-6' ~147.0 Pyridine C6'
c-4 ~137.5 Pyridine C4'
Cc-3 ~130.0 Pyridine C3'
C-5 ~118.0 Pyridine C5'
C-2,C-6 ~52.0 Piperazine C2, C6
C-3,C-5 ~45.5 Piperazine C3, C5
-CHs ~18.0 Pyridine C3'-CHs
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Comparative Experimental Data: 1-(2-
pyridyl)piperazine

For the purpose of comparison, the experimental NMR data for 1-(2-pyridyl)piperazine is
presented below. This compound is an isomer of the target molecule, differing in the position of
the methyl group on the pyridine ring.

Experimental *H NMR Data for 1-(2-pyridyl)piperazine (in CDCI3)[1]

. Chemical Shift . . .
Signal Multiplicity Integration Assignment
(ppm)
ddd, J=4.9, 1.9, .
H-6' ~8.18 1H Pyridine C6'-H
0.9 Hz
ddd, J=8.7,7.2, .
H-4" ~7.45 1H Pyridine C4'-H
19 Hz
dt, J=8.7,0.9 .
H-3' ~6.63 1H Pyridine C3'-H
Hz
ddd, J=7.2, 4.9,
H-5' ~6.59 1H Pyridine C5'-H
0.9 Hz
Piperazine C2,
H-2, H-6 ~3.47 t,J=53Hz 4H
C6
Piperazine C3,
H-3, H-5 ~2.94 t,J=5.3Hz 4H
C5
-NH ~1.90 brs 1H Piperazine N-H

Experimental 33C NMR Data for 1-(2-pyridyl)piperazine (in CDCI3)[2]
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Signal Chemical Shift (ppm) Assignment
Cc-2' ~159.4 Pyridine C2'

C-6' ~148.1 Pyridine C6'

c-4 ~137.6 Pyridine C4'

C-3 ~113.6 Pyridine C3'

C-5' ~107.1 Pyridine C5'
C-2,C-6 ~45.5 Piperazine C2, C6
C-3,C-5 ~45.3 Piperazine C3, C5

Structure and NMR Assignment

The following diagram illustrates the molecular structure of 1-(3-Methylpyridin-2-yl)piperazine

with numbered atoms corresponding to the NMR signal assignments.

Pyridine Ring

Click to download full resolution via product page
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Caption: Molecular structure of 1-(3-Methylpyridin-2-yl)piperazine.

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for acquiring *H and 3C NMR spectra for organic
compounds such as 1-(3-Methylpyridin-2-yl)piperazine.

. Sample Preparation:
Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,
CDCIs) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing
the chemical shifts to 0.00 ppm.

. H NMR Spectrum Acquisition:
The H NMR spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds.

A sufficient number of scans (typically 16 to 64) are averaged to obtain a good signal-to-
noise ratio.

. 3C NMR Spectrum Acquisition:

The 3C NMR spectrum is recorded on the same instrument, typically at a frequency of 100
MHz or 125 MHz.

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each
unique carbon atom.

A 45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds
are common parameters.
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A larger number of scans (typically several hundred to several thousand) are required due to
the lower natural abundance of the 13C isotope.

4. Data Processing:

The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-
domain spectrum.

The spectrum is phased and the baseline is corrected.

The chemical shifts are referenced to the internal standard (TMS).

The signals are integrated to determine the relative number of protons, and the multiplicities
(singlet, doublet, triplet, etc.) and coupling constants (J-values) are determined.

This guide provides a comprehensive overview of the expected NMR spectral features of 1-(3-
Methylpyridin-2-yl)piperazine and a direct comparison with an experimental spectrum of a
closely related analogue. The provided experimental protocol serves as a standard
methodology for the characterization of such compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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